![molecular formula C24H25N7O2 B2842248 8-(3-(1H-imidazol-1-yl)propyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 903853-65-6](/img/structure/B2842248.png)
8-(3-(1H-imidazol-1-yl)propyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms, and future challenges .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
- Imidazole derivatives have shown promising antimicrobial potential. While specific studies on this compound are limited, related imidazole-containing molecules exhibit antibacterial and antifungal effects . Further research could explore its efficacy against specific pathogens.
- Interestingly, imidazolyl-acetic acid hydrochloride inhibits osteoclast activity and bone resorption. It is used to treat tumor-induced hypercalcemia, a condition characterized by elevated blood calcium levels due to certain cancers .
- Given the global challenge of antimicrobial resistance, imidazole derivatives are crucial in developing novel drugs. Investigating this compound’s potential against resistant pathogens could be valuable .
- Researchers have made significant advances in the synthesis of substituted imidazoles. Understanding the regiocontrolled synthesis of this compound and its derivatives could aid in designing efficient routes for drug production .
Antimicrobial Activity
Bone Health and Hypercalcemia
Drug Development and AMR (Antimicrobial Resistance)
Synthetic Routes and Regioselectivity
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(3-imidazol-1-ylpropyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-18-16-31-20-21(26-23(31)29(18)14-7-12-28-15-11-25-17-28)27(2)24(33)30(22(20)32)13-6-10-19-8-4-3-5-9-19/h3-6,8-11,15-17H,7,12-14H2,1-2H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHCMZMQEBFRGC-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)CC=CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)N(C3=O)C/C=C/C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-(1H-imidazol-1-yl)propyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
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